molecular formula C17H20N4O2S B6483120 N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide CAS No. 941915-99-7

N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide

Cat. No. B6483120
CAS RN: 941915-99-7
M. Wt: 344.4 g/mol
InChI Key: GOWSJZNLMVXVQY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide (CMPC) is a synthetic compound that has been studied for its potential applications in the field of science and research. This compound has a wide range of uses, ranging from its potential as a therapeutic agent to its ability to be used as a tool for studying biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide binds to certain receptors in the body, which triggers a biochemical and physiological response. N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been found to bind to a variety of receptors, including G protein-coupled receptors, nuclear receptors, and ion channels. Furthermore, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been found to activate certain signaling pathways, including the MAPK, PI3K/Akt, and NF-kB pathways.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, including phospholipase A2 and cyclooxygenase. Additionally, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been found to modulate the activity of certain hormones, including cortisol and serotonin. Furthermore, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been found to modulate the activity of certain neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an ideal choice for researchers. Second, it is relatively easy to synthesize, making it an ideal choice for researchers. Third, it is relatively stable, making it an ideal choice for researchers. On the other hand, there are some limitations to the use of N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide in laboratory experiments. First, it is not as potent as some other compounds, making it less ideal for certain experiments. Second, it is not as widely available as some other compounds, making it less ideal for certain experiments.

Future Directions

The future of N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide is promising. It has potential applications in the development of therapeutic agents, as well as in the study of biochemical and physiological processes. Additionally, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has potential applications in the study of the effects of drugs on the body and in the study of the effects of environmental toxins on the body. Furthermore, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has potential applications in the study of the effects of various drugs on the immune system. Finally, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has potential applications in the study of the effects of various drugs on the central nervous system.

Synthesis Methods

N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-methyl-2-thiazolecarboxylic acid with cyclopentyl amine, which yields the desired product. The second step involves the reaction of the product with phenylcarbamoyl chloride, which yields the final product, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide. This synthesis method is efficient and cost-effective, making it an ideal choice for researchers.

Scientific Research Applications

N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been studied for its potential applications in the field of science and research. It has been found to be useful in the study of biochemical and physiological processes, as well as in the development of therapeutic agents. N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has also been used as a tool for studying the effects of drugs on the body and for studying the effects of environmental toxins on the body. Additionally, N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide has been used to study the effects of various drugs on the immune system.

properties

IUPAC Name

N-cyclopentyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11-14(15(22)19-12-9-5-6-10-12)24-17(18-11)21-16(23)20-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWSJZNLMVXVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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